Dihydrotetrabenazine is a derivative of the drug Tetrabenazine, synthesized by reducing Tetrabenazine with tritiated borohydride []. It is classified as a benzo[a]quinolizine and serves as a crucial research tool in studying the vesicular monoamine transporter type 2 (VMAT2) [, , , , ]. Radiolabeled forms of Dihydrotetrabenazine, such as [3H]Dihydrotetrabenazine and [11C]Dihydrotetrabenazine, are widely employed in in vitro and in vivo studies to investigate the distribution, density, and function of VMAT2 in various tissues, particularly in the brain [, , , , , , , ].
Dihydrotetrabenazine is a chemical compound that serves as a metabolite of tetrabenazine, primarily recognized for its role as a selective inhibitor of the vesicular monoamine transporter 2. This compound has garnered attention in neuropharmacology due to its implications in treating neurological disorders, particularly tardive dyskinesia. Its high binding affinity for the vesicular monoamine transporter 2 makes it a valuable candidate for research and therapeutic development.
Dihydrotetrabenazine is classified under the category of benzoquinolizines, which are known for their psychoactive properties. It is derived from tetrabenazine through a reduction process, making it structurally related but pharmacologically distinct. The compound's synthesis and analysis have been extensively studied, highlighting its significance in medicinal chemistry and neuropharmacology.
The synthesis of dihydrotetrabenazine has been achieved through various methods, with one notable approach involving the reduction of tetrabenazine using sodium borohydride in ethanol. This method yields dihydrotetrabenazine in a relatively straightforward manner, facilitating further studies on its properties and applications .
A more advanced synthesis technique involves the automated labeling of dihydrotetrabenazine with carbon-11 for use as a radioligand in positron emission tomography studies. This automated process allows for quick production with high radiochemical purity, making it suitable for in vivo studies of neuronal loss in models of Parkinson's disease .
The automated synthesis procedure utilizes dimethyl sulfoxide and potassium hydroxide as solvents at room temperature, employing carbon-11 methyl iodide as the precursor. The final product undergoes solid-phase extraction to ensure purity, resulting in an average yield of 1.94 gigabecquerels of sterile, pyrogen-free dihydrotetrabenazine .
Dihydrotetrabenazine has a complex molecular structure characterized by multiple chiral centers and a specific arrangement of functional groups that contribute to its biological activity. The compound can be described by the chemical formula , indicating the presence of two nitrogen atoms and three oxygen atoms within its structure.
X-ray crystallographic analysis has provided detailed insights into the molecular geometry of dihydrotetrabenazine, revealing its monoclinic crystal system and specific lattice parameters. The enantiomers of dihydrotetrabenazine have been identified through chiral high-performance liquid chromatography techniques, confirming the presence of both (2R,3R,11bR) and (2S,3S,11bS) configurations .
Dihydrotetrabenazine can undergo various chemical reactions typical for compounds with multiple functional groups. One significant reaction involves the demethylation process to yield different isomers. The reaction conditions often include strong bases or acids to facilitate the transformation while maintaining structural integrity.
The synthesis and modification processes typically involve solvent systems such as ethanol or dichloromethane to optimize yields and purities. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the products formed during these reactions .
Dihydrotetrabenazine exerts its pharmacological effects primarily through inhibition of the vesicular monoamine transporter 2. This action reduces the uptake of neurotransmitters such as dopamine into synaptic vesicles, thereby modulating synaptic transmission and potentially alleviating symptoms associated with excessive dopaminergic activity.
Studies indicate that dihydrotetrabenazine binds with high affinity to the vesicular monoamine transporter 2, with an inhibitory constant around for its active isomer . This mechanism is particularly relevant in conditions like tardive dyskinesia, where modulation of dopamine levels can lead to therapeutic benefits.
Dihydrotetrabenazine is typically presented as a white crystalline solid with good solubility in organic solvents such as methanol and ethanol. Its melting point and other physical characteristics are crucial for formulation development in pharmaceutical applications.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile includes potential interactions with various nucleophiles due to the presence of electrophilic centers within its structure .
Dihydrotetrabenazine has significant applications in scientific research, particularly in pharmacology and neurobiology. Its role as a radioligand in positron emission tomography allows researchers to visualize and study neuronal pathways related to dopaminergic activity.
Furthermore, ongoing research into dihydrotetrabenazine derivatives aims to enhance its efficacy as a therapeutic agent for tardive dyskinesia and other neurological disorders associated with dopamine dysregulation. Recent studies have synthesized novel derivatives that demonstrate improved binding affinities and pharmacokinetic profiles compared to dihydrotetrabenazine itself .
Dihydrotetrabenazine (DTBZ), chemically designated as 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol (C₁₉H₂₉NO₃), possesses a molecular weight of 319.45 g/mol and an elemental composition of 71.44% carbon, 9.15% hydrogen, 4.38% nitrogen, and 15.03% oxygen [10]. The compound's structural complexity arises from three chiral centers (C-2, C-3, and C-11b), theoretically permitting eight stereoisomers. These isomers are categorized into two diastereomeric groups—α and β—based on the relative orientation of the C-2 hydroxyl group to the C-3 hydrogen.
The α-isomers feature a trans configuration between the C-2 hydroxyl and C-3 hydrogen, while β-isomers exhibit a cis orientation. The (2R,3R,11bR)-isomer, denoted [+]-α-HTBZ, demonstrates exceptional biological relevance. It binds to VMAT2 with a dissociation constant (Ki) of 3.96 nM, contrasting sharply with its enantiomer [−]-α-HTBZ (2S,3S,11bS), which exhibits drastically reduced affinity (Ki = 202 nM) [3] [7]. This 50-fold difference underscores the stereospecificity of VMAT2 recognition. Similarly, the β-isomers display divergent activities: (2S,3R,11bR)-[+]-β-HTBZ (Ki = 714 nM) versus (2R,3S,11bS)-[−]-β-HTBZ (Ki = 714 nM) [6].
Table 1: Stereoisomers of Dihydrotetrabenazine and Their VMAT2 Binding Affinities
Isomer | Absolute Configuration | VMAT2 Binding Affinity (Ki, nM) | Primary Biological Role |
---|---|---|---|
[+]-α-HTBZ | (2R,3R,11bR) | 3.96 | High-affinity VMAT2 inhibition |
[−]-α-HTBZ | (2S,3S,11bS) | 202 | Low-affinity VMAT2 binding |
[+]-β-HTBZ | (2S,3R,11bR) | 714 | Moderate VMAT2 inhibition |
[−]-β-HTBZ | (2R,3S,11bS) | 714 | Negligible VMAT2 interaction |
β-HTBZ isomers exhibit distinct metabolic stability and off-target receptor interactions. Clinical studies reveal that [−]-α-HTBZ and [+]-β-HTBZ dominate the metabolite profile in patients administered tetrabenazine, constituting >80% of circulating isomers [8]. Despite its lower VMAT2 affinity, [+]-β-HTBZ’s abundance makes it a significant contributor to net VMAT2 inhibition. Conversely, [−]-α-HTBZ shows affinity for dopamine D₂ and serotonin receptors, potentially explaining extrapyramidal side effects associated with tetrabenazine therapy [8].
DTBZ derivatives bind VMAT2—a 12-transmembrane helix transporter—via a central occluded binding site located between transmembrane helices 1–6 and 7–12. Cryo-EM structural analyses (3.1 Å resolution) confirm that [+]-α-HTBZ anchors to this site through:
This binding stabilizes VMAT2 in an occluded conformation, preventing neurotransmitter translocation. The affinity is exquisitely stereoselective: [+]-α-HTBZ’s Kd is 26 ± 9 nM, while the inactive [−]-α-HTBZ shows >1000-fold reduced potency [1] [4]. PET radioligands like [¹¹C]DTBZ and [¹⁸F]FP-(+)-DTBZ leverage this specificity to quantify VMAT2 density in neurodegenerative diseases. Clinically, [+]-α-HTBZ binding correlates inversely with Parkinson’s disease severity (r = −0.89, p<0.001), validating its role as a biomarker [1].
Deuteration at metabolically vulnerable sites enhances the pharmacokinetic profile of DTBZ analogs without altering VMAT2 affinity. Key examples include:
Table 2: Metabolic Stability of Deuterated DTBZ Derivatives
Compound | Modification Site | Metabolic Half-life (min) | VMAT2 IC₅₀ (nM) | Key Advantage |
---|---|---|---|---|
DTBZ | None | 119.5 | 3.96 | Baseline activity |
13e | C-9 trifluoroethoxy | 161.2 | 5.13 | Enhanced microsomal stability |
Deutetrabenazine | C-2/C-11b deuteration | >200* | 4.10 | Reduced CYP2D6 metabolism |
*Estimated from clinical data [9] [10].
Deuteration primarily attenuates first-pass metabolism by slowing cleavage of labile C-H bonds, thereby increasing in vivo exposure to the active [+]-α-HTBZ isomer. This strategy improves the therapeutic index for hyperkinetic movement disorders [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1